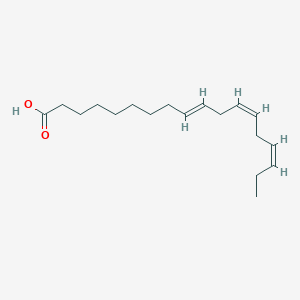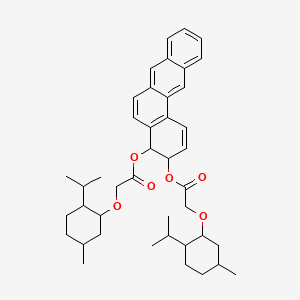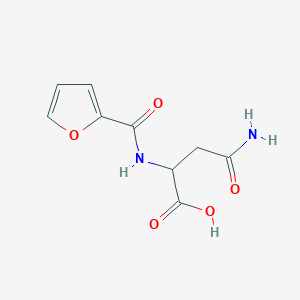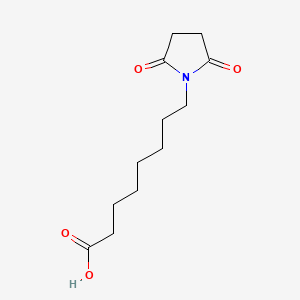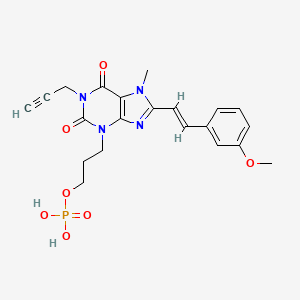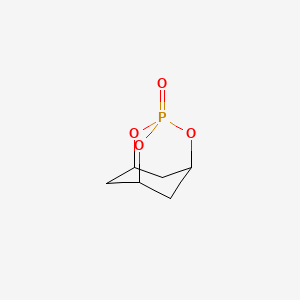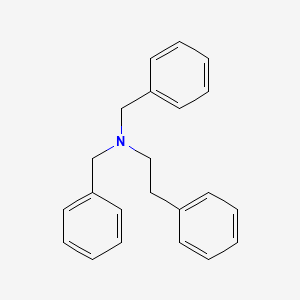
N,N-dibenzyl-2-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-2-phenylethanamine is an organic compound with the molecular formula C22H23N It is a tertiary amine that contains two benzyl groups attached to the nitrogen atom and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dibenzyl-2-phenylethanamine can be synthesized through several methods. One common approach involves the reaction of benzyl halide with phenylethylamine in the presence of a base. The reaction typically occurs at temperatures ranging from 20 to 75°C. The reaction mixture is then extracted, dried, and purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of benzyl halide and phenylethylamine, with the reaction being catalyzed by a base. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dibenzyl-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-2-phenylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-2-phenylethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as cholinesterases, which are involved in the breakdown of neurotransmitters. The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-2-phenylethanamine: Similar structure but with only one benzyl group.
Phenethylamine: Lacks the benzyl groups and has different biological activities.
Diphenylamine: Contains two phenyl groups attached to the nitrogen atom.
Uniqueness
N,N-dibenzyl-2-phenylethanamine is unique due to the presence of two benzyl groups, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
5636-54-4 |
|---|---|
Molekularformel |
C22H23N |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N,N-dibenzyl-2-phenylethanamine |
InChI |
InChI=1S/C22H23N/c1-4-10-20(11-5-1)16-17-23(18-21-12-6-2-7-13-21)19-22-14-8-3-9-15-22/h1-15H,16-19H2 |
InChI-Schlüssel |
UQEIFYRRSNJVDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


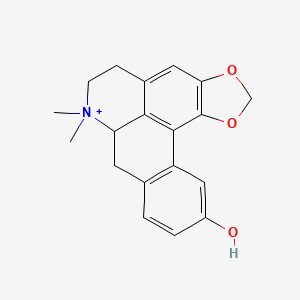
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
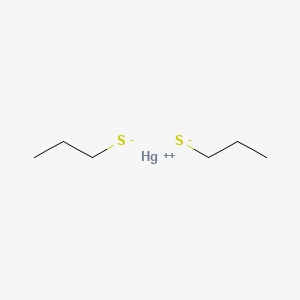
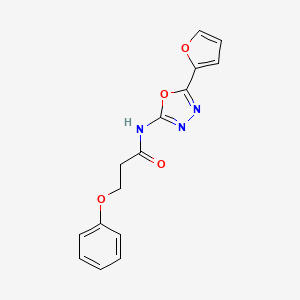
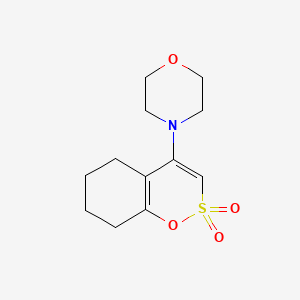
![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
![6-iodo-3-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B14155026.png)
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
